9beta,10alpha,17alpha-Pregna-4,6-diene-3,20-dione

Pharmaceutical QC HPLC method validation Pharmacopoeial compliance

Procure the definitive 17α-Dydrogesterone (EP Impurity C) reference standard—the sole 17α-epimer mandated by Ph. Eur. monograph 2357 and USP for dydrogesterone impurity profiling. Unlike generic progesterone standards, this stereoisomer elutes with a distinct RRT (~1.3) under compendial HPLC conditions, enabling unambiguous peak identification for system suitability. Essential for ANDA filers demonstrating ICH Q3A/Q3B method specificity, linearity, and accuracy at the ≤0.3% acceptance limit. Avoid ANDA rejection: procure batch-certified, high-purity Impurity C for chromatographic resolution verification, forced degradation studies, and synthesis-scale epimerization monitoring.

Molecular Formula C21H28O2
Molecular Weight 312.4 g/mol
CAS No. 246038-13-1
Cat. No. B151563
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9beta,10alpha,17alpha-Pregna-4,6-diene-3,20-dione
CAS246038-13-1
Synonyms(9β,10α,17α)-Pregna-4,6-diene-3,20-dione;  (8S,9R,10S,13S,14S,17R)-17-Acetyl-10,13-dimethyl-8,9,10,11,12,13,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3(2H)-one
Molecular FormulaC21H28O2
Molecular Weight312.4 g/mol
Structural Identifiers
SMILESCC(=O)C1CCC2C1(CCC3C2C=CC4=CC(=O)CCC34C)C
InChIInChI=1S/C21H28O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h4-5,12,16-19H,6-11H2,1-3H3/t16-,17-,18-,19+,20+,21+/m0/s1
InChIKeyJGMOKGBVKVMRFX-POHNSKBLSA-N
Commercial & Availability
Standard Pack Sizes2.5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

9β,10α,17α-Pregna-4,6-diene-3,20-dione (CAS 246038-13-1): Procurement-Grade Overview of a Pharmacopoeial Dydrogesterone Impurity


9β,10α,17α-Pregna-4,6-diene-3,20-dione (CAS 246038-13-1), also known as 17α-Dydrogesterone or Dydrogesterone EP Impurity C, is a specified impurity of the synthetic retroprogesterone drug dydrogesterone . This stereoisomer differs from the parent API exclusively in the configuration at the C-17 acetyl-bearing center (17α-acetyl vs. 17β-acetyl in dydrogesterone, CAS 152-62-5), a structural variation that mandates its own pharmacopoeial identity, acceptance criterion, and certified reference standard procurement. The compound is officially listed in both the European Pharmacopoeia (Ph. Eur. monograph 2357) and the United States Pharmacopeia (USP) dydrogesterone monograph as a named impurity requiring chromatographic resolution and quantification [1], driving demand for high-purity, well-characterized reference materials in ANDA/QC workflows.

Why 9β,10α,17α-Pregna-4,6-diene-3,20-dione Cannot Be Substituted by Generic Dydrogesterone or Other Impurity Standards


Dydrogesterone possesses six chiral centers (C8, C9, C10, C13, C14, C17), giving rise to 64 potential stereoisomers, each with distinct receptor-binding properties [1]. The 17α-epimer (CAS 246038-13-1) is chromatographically resolvable from the parent drug under pharmacopoeial conditions yet elutes with a distinct relative retention time, making it essential as a peak-identification marker and system-suitability probe [2]. Interchanging this compound with a generic dydrogesterone standard or with other EP-named impurities (Impurity A, B) would invalidate assay specificity, compromise quantitation accuracy, and fail regulatory expectations, because each impurity carries a unique structural origin, pharmacopoeial acceptance limit, and analytical response factor [1][2].

Quantitative Differentiation Evidence: 9β,10α,17α-Pregna-4,6-diene-3,20-dione vs. Dydrogesterone and Named EP Impurities


HPLC Relative Retention Time vs. Dydrogesterone (USP 32)

Under the USP 32 dydrogesterone monograph chromatographic system (C18 column, water/acetonitrile/alcohol mobile phase, 280 nm detection), the target compound 17α-dydrogesterone (Impurity C) elutes at a relative retention time (RRT) of approximately 1.3, compared to 1.0 for the parent drug dydrogesterone [1]. The resolution between the two peaks is required to be not less than 5, confirming baseline separation [1]. This RRT value serves as the definitive identification criterion for Impurity C and distinguishes it from Impurity A (RRT differs) and Impurity B (RRT differs), none of which substitute for this peak.

Pharmaceutical QC HPLC method validation Pharmacopoeial compliance

Pharmacopoeial Acceptance Criterion: EP 10.0 Impurity C Limit versus Unspecified Impurities

The European Pharmacopoeia 10.0 monograph for dydrogesterone imposes a specific limit of ≤ 0.3% for Impurity C (17α-dydrogesterone), compared to ≤ 0.15% for Impurity B (6-dehydroprogesterone) and ≤ 0.10% for any unspecified impurity . Impurity C is thus classified as a specified, identified impurity with a higher allowable threshold than unspecified impurities, requiring its own dedicated reference standard for accurate quantification in batch-release testing.

Impurity profiling Ph. Eur. compliance API release specification

Stereochemical Uniqueness: Multi-Chiral-Center Complexity and VCD-Based Diastereomeric Differentiation

Dydrogesterone possesses six chiral centers (C8, C9, C10, C13, C14, C17), yielding 64 possible stereoisomers [1]. The 17α-epimer (Impurity C) and 6-dehydroprogesterone (Impurity B) are both diastereomers of dydrogesterone. Vibrational Circular Dichroism (VCD) spectroscopy can unambiguously distinguish dydrogesterone from its diastereomeric contaminants and detect impurity levels as low as 5% from a single VCD spectrum [1]. This demonstrates that even structurally very close stereoisomers (e.g., 17-epimer vs. parent) exhibit spectroscopically resolvable signatures, justifying the need for compound-specific reference materials.

Vibrational Circular Dichroism Stereoisomer discrimination Impurity profiling

Synthetic Origin: C-17 Epimerization Yield vs. Major Oxidation Product

During the chloranil-mediated oxidation of progesterone in tert-butanol, the major product is 6-dehydroprogesterone (Δ⁶-progesterone, Impurity B) in approximately 50% yield, while the 17α-epimer (Impurity C, identified as 17α-Δ⁶-progesterone) is formed as a trace byproduct in only 4% yield . The large yield disparity (50% vs. 4%) means that Impurity C is inherently scarce in crude reaction mixtures, necessitating independent synthesis or targeted isolation to produce certified reference standards of adequate purity.

Process chemistry Impurity fate Reference standard sourcing

Procurement-Driven Application Scenarios for 9β,10α,17α-Pregna-4,6-diene-3,20-dione


USP/EP System Suitability and Peak Identification in Dydrogesterone QC Assays

QC laboratories running the compendial HPLC assay for dydrogesterone API or tablets must routinely inject a system suitability preparation containing both dydrogesterone and 17α-dydrogesterone. The USP monograph requires a resolution factor of NLT 5 and relative retention time verification (RRT ≈ 1.3 for Impurity C) [1]. Procurement of authenticated 17α-dydrogesterone reference standard is therefore a prerequisite for each assay run.

Method Validation and ANDA Submission for Generic Dydrogesterone Products

For ANDA filers developing a generic dydrogesterone product, ICH Q3A/Q3B-compliant impurity profiling demands identification and quantitation of all specified impurities. Impurity C must be individually spiked into placebo and API matrices at the Ph. Eur. limit (≤ 0.3%) to demonstrate method accuracy, linearity, and specificity [1]. Using a non-certified or mis-identified impurity standard would lead to method rejection during regulatory review.

Stereochemical Purity Assessment via Advanced Spectroscopic Methods

Research groups investigating dydrogesterone stereoisomer profiles can employ VCD spectroscopy to detect diastereomeric contamination down to 5% [1]. The 17α-epimer reference standard serves as a critical positive control for method development and validation, enabling 64-stereoisomer differentiation and ensuring that even trace amounts of the 17α-epimer are reliably identified and quantified in API samples.

Process Development and Forced Degradation Studies for Dydrogesterone Manufacturing

Process chemists optimizing dydrogesterone synthesis need to monitor C-17 epimerization as a critical quality attribute. The 4% yield of the 17α-epimer during chloranil oxidation [1] highlights the risk of scale-up-driven epimerization. Procurement of a well-characterized Impurity C standard enables accurate tracking of this stereoisomer during reaction optimization, crystallization development, and forced degradation studies.

Quote Request

Request a Quote for 9beta,10alpha,17alpha-Pregna-4,6-diene-3,20-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.